N-(3,4-difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Description
This bicyclo[2.2.1]heptane-derived carboxamide (Compound ID: 8017-1322) features a 3,4-difluorophenyl substituent linked to a rigid, oxygenated bicyclic core. Key physicochemical properties include:
- Molecular Formula: C₁₆H₁₇F₂NO₃
- Molecular Weight: 309.31 g/mol
- logP: 3.2289 (indicating moderate lipophilicity)
- Hydrogen Bond Acceptors/Donors: 5/1
- Polar Surface Area: 44.732 Ų (suggesting moderate solubility)
- Stereochemistry: Mixture of stereoisomers .
The compound’s bicyclic framework and fluorine substituents make it a candidate for applications requiring metabolic stability and target binding specificity.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO3/c1-14(2)15(3)6-7-16(14,22-13(15)21)12(20)19-9-4-5-10(17)11(18)8-9/h4-5,8H,6-7H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUMLZTUWZTMIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)NC3=CC(=C(C=C3)F)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Similarities and Substituent Variations
The compound shares a bicyclo[2.2.1]heptane-1-carboxamide backbone with several derivatives, differing primarily in the aryl/alkyl substituents and functional groups (Table 1).
Table 1: Structural and Physicochemical Comparisons
*Estimated based on substituent contributions.
Functional Group Impact on Properties
- Fluorine vs.
- Carbazole vs. Aryl Amides : The carbazole derivative introduces a planar aromatic system, likely reducing solubility but enhancing π-π stacking interactions.
- Ester vs. Amide Linkages : Esters (e.g., 13a ) exhibit lower logP and higher polarity compared to amides, influencing membrane permeability.
Stereochemical Considerations
While the target compound exists as a stereoisomeric mixture , analogs like 13a–13c are synthesized with defined (1S,4R) configurations . Stereochemical purity is critical for biological activity, suggesting the target compound may require resolution for optimal performance.
Research Implications
- Drug Design : The 3,4-difluorophenyl variant offers a balance of lipophilicity and polarity, suitable for central nervous system targets.
- SAR Studies : Substituting the aryl group with electron-withdrawing (e.g., CF₃ ) or bulky (e.g., carbazole ) groups could modulate target affinity and pharmacokinetics.
- Synthetic Optimization : High-yield routes for halogenated intermediates (e.g., 12 ) support scalable production of analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
